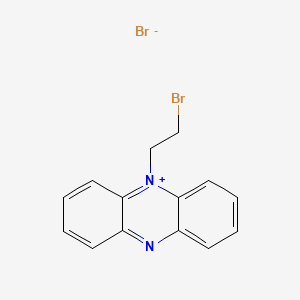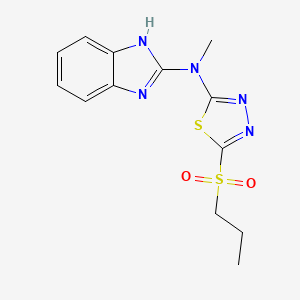
1H-Benzimidazole-2-methanamine, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-2-methanamine, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-YL)- is a complex organic compound that features a benzimidazole core linked to a thiadiazole ring via a methanamine bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-2-methanamine, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-YL)- typically involves multi-step organic reactionsCommon reagents used in these reactions include o-phenylenediamine, formic acid, and various sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazole-2-methanamine, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1H-Benzimidazole-2-methanamine, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-YL)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole-2-methanamine, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-YL)- involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The thiadiazole ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Benzimidazole-2-methanamine
- 1-(1H-Benzimidazol-2-yl)ethanamine
- 1H-Benzimidazole-2-carboxylic acid
Uniqueness
1H-Benzimidazole-2-methanamine, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-YL)- stands out due to its unique combination of a benzimidazole core and a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
93374-55-1 |
|---|---|
Fórmula molecular |
C13H15N5O2S2 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-yl)-N-methyl-5-propylsulfonyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H15N5O2S2/c1-3-8-22(19,20)13-17-16-12(21-13)18(2)11-14-9-6-4-5-7-10(9)15-11/h4-7H,3,8H2,1-2H3,(H,14,15) |
Clave InChI |
WHRFIVUQEFRFPV-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)C1=NN=C(S1)N(C)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)
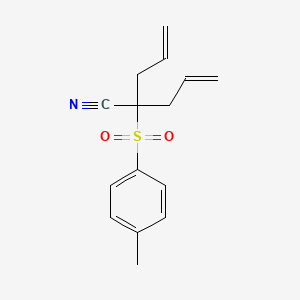

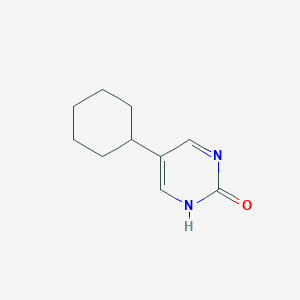
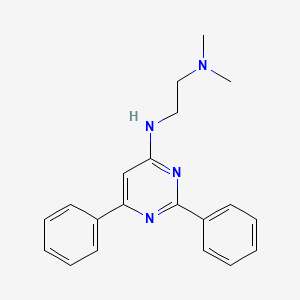

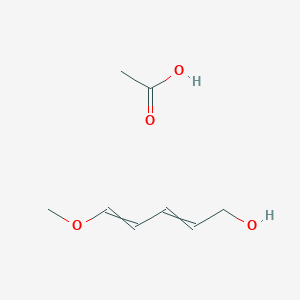


![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)

![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
